Cas no 23982-98-1 (2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol)
2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol
- 1,3,4-Oxadiazole-2-methanol, 5-amino-α,α-dimethyl-
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- Inchi: 1S/C5H9N3O2/c1-5(2,9)3-7-8-4(6)10-3/h9H,1-2H3,(H2,6,8)
- InChI Key: CQUJLNJBFSDENS-UHFFFAOYSA-N
- SMILES: C(C1=NN=C(N)O1)(O)(C)C
2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B424043-10mg |
2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol |
23982-98-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B424043-50mg |
2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol |
23982-98-1 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B424043-100mg |
2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol |
23982-98-1 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-171033-0.05g |
2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol |
23982-98-1 | 95% | 0.05g |
$182.0 | 2023-09-20 | |
| Enamine | EN300-171033-0.1g |
2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol |
23982-98-1 | 95% | 0.1g |
$272.0 | 2023-09-20 | |
| Enamine | EN300-171033-0.25g |
2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol |
23982-98-1 | 95% | 0.25g |
$389.0 | 2023-09-20 | |
| Enamine | EN300-171033-0.5g |
2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol |
23982-98-1 | 95% | 0.5g |
$613.0 | 2023-09-20 | |
| Enamine | EN300-171033-1.0g |
2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol |
23982-98-1 | 95% | 1.0g |
$785.0 | 2023-07-06 | |
| Enamine | EN300-171033-2.5g |
2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol |
23982-98-1 | 95% | 2.5g |
$1539.0 | 2023-09-20 | |
| Enamine | EN300-171033-5.0g |
2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol |
23982-98-1 | 95% | 5.0g |
$2277.0 | 2023-07-06 |
2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-(5-amino-1,3,4-oxadiazol-2-yl)propan-2-ol
Compound CAS No. 23982-98-1: A Comprehensive Overview of 2-(5-amino-1,3,4-Oxadiazol-2-yl)Propan-2-Ol
Compound CAS No. 23982-98-1, also known as 2-(5-amino-1,3,4-Oxadiazol-2-yl)Propan-2-Ol, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and promising biological activities. In this article, we will delve into the properties, synthesis methods, and recent advancements in the research of this compound.
The chemical structure of 2-(5-amino-1,3,4-Oxadiazol-yl)Propan-ol consists of a 1,3,4-Oxadiazole ring system substituted with an amino group at the 5-position and a propanol moiety at the 2-position. This arrangement imparts the compound with unique electronic and steric properties, making it a valuable building block in organic synthesis. The Oxadiazole ring is known for its aromaticity and ability to participate in hydrogen bonding, which enhances its bioavailability and pharmacokinetic properties.
Recent studies have highlighted the potential of CAS No. 23982-98-1 as a lead compound in drug discovery. Researchers have explored its role as a bioisostere in medicinal chemistry, where it can replace other functional groups without altering the overall pharmacophore. This property has been exploited in the development of novel Histone Deacetylase (HDAC) inhibitors, which are promising candidates for cancer therapy.
In addition to its pharmacological applications, Propan-ol derivatives of Oxadiazole have been investigated for their role in catalysis and sensors. For instance, the compound has been used as a ligand in metalloporphyrin complexes to enhance catalytic efficiency in oxidation reactions. Furthermore, its ability to form stable complexes with metal ions has led to its application in the development of colorimetric sensors for heavy metal detection.
The synthesis of CAS No. 23982-<98 strong>-1 involves a multi-step process that typically begins with the preparation of the Oxadiazole ring system. Recent advancements in green chemistry have enabled researchers to develop more sustainable methods for synthesizing this compound. For example, microwave-assisted synthesis has been employed to reduce reaction times and improve yields while minimizing environmental impact.
Beyond its chemical applications, < strong >Oxadiazole derivatives strong > like CAS No. 23982 are being explored for their role in materials science. Their ability to form self-assembled monolayers (SAMs) makes them potential candidates for use in nanotechnology and surface engineering. Recent research has demonstrated their application as stabilizing agents in quantum dot synthesis, enhancing the stability and luminescence efficiency of these nanomaterials.
In conclusion, Compound CAS No. 2398 strong > - < strong > 98 strong > - < strong > 1 strong >, or < strong > Propan strong > - < strong > ol derivative strong >, stands out as a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique chemical properties continue to inspire innovative research directions, from drug discovery to materials science. As our understanding of this compound deepens through ongoing studies , it is poised to play an increasingly important role in advancing modern chemistry and technology. p> article > response >
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